3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one
Overview
Description
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Preparation Methods
The synthesis of 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with a suitable halogenating agent to form 4-chlorophenoxybenzene. This intermediate is then subjected to a series of reactions, including amination and coupling with thiophene derivatives, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like nitro groups or halogens can be introduced using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Scientific Research Applications
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
3-{[4-(4-Chlorophenoxy)phenyl]amino}-1-(thiophen-2-yl)propan-1-one can be compared with other similar compounds, such as:
4-(4-(4-Chlorophenoxy)phenyl)thiazol-2-amine: This compound shares structural similarities but differs in the heterocyclic ring, which may result in different chemical and biological properties.
N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide:
The uniqueness of this compound lies in its specific combination of aromatic and heterocyclic structures, which confer unique chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-[4-(4-chlorophenoxy)anilino]-1-thiophen-2-ylpropan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-14-3-7-16(8-4-14)23-17-9-5-15(6-10-17)21-12-11-18(22)19-2-1-13-24-19/h1-10,13,21H,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTOGUJPNSVVGAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)CCNC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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